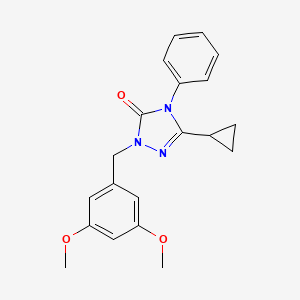

3-环丙基-1-(3,5-二甲氧基苄基)-4-苯基-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of various precursors. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . This suggests that the synthesis of "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" could involve a similar cyclization step, possibly starting from a cyclopropyl-substituted precursor and a dimethoxybenzyl-substituted benzaldehyde.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different degrees of electron delocalization. For example, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole shows considerable delocalization of π-electron density within the triazole ring . This information can be extrapolated to suggest that "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" may also exhibit electron delocalization, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on the substitution pattern on the triazole ring. The papers do not provide specific reactions for the compound , but they do mention the reactivity of related compounds. For example, the cyclization of N-(3,4-dimethoxybenzyl)ephedrine leads to the formation of tetrahydroisoquinolines , indicating that the dimethoxybenzyl group can participate in cyclization reactions. This could imply that "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" may also undergo similar cyclization or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, lipophilicity, and acidity, are crucial for their biological activity and pharmacokinetic profile. The physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been studied, including their lipophilicity and pKa values in various solvents . These properties are determined using techniques like potentiometric titration and HPLC. The antioxidant activities of these compounds have also been evaluated, suggesting that the compound may also possess similar properties and could be analyzed using comparable methods .

科学研究应用

π-空穴四元键相互作用

对包括 2-三唑基-2-氧代乙酸乙酯衍生物在内的三唑衍生物中的 π-空穴四元键相互作用的研究,突出了此类化合物在理解分子间相互作用中的重要性。这些相互作用对于设计具有特定性质的分子组件和材料至关重要。研究表明取代基如何影响官能团的亲核/亲电性质,从而影响 C⋯O 四元键的相互作用能,这可能与新型材料或催化剂的开发相关 (Ahmed 等人,2020)。

苄基衍生物的光化学

对苄基化合物的 photochemistry 的研究提供了在光照下这些分子的行为见解。这项研究与了解像 3-环丙基-1-(3,5-二甲氧基苄基)-4-苯基-1H-1,2,4-三唑-5(4H)-酮 这样的化合物的稳定性和反应性有关,这可能应用于光敏材料或光药理学的开发中 (DeCosta 等人,2000)。

抗氧化活性及理化性质

合成和评估新型 4,5-二氢-1H-1,2,4-三唑-5-酮衍生物的体外抗氧化活性,阐明了三唑化合物的潜在治疗应用。了解这些性质可以指导设计具有增强生物活性的分子,可能包括抗氧化机制,这对于对抗氧化应激相关疾病至关重要 (Yüksek 等人,2015)。

金属卡宾转化中的催化活性

研究源自三唑及其衍生物的配合物在金属卡宾转化中的催化活性,突出了此类化合物在促进化学反应中的作用。该应用对于合成化学领域至关重要,在该领域中,人们不断寻求高效且选择性的催化剂用于各种转化过程,包括环丙烷化和氢胺化反应 (Nguyen 等人,2020)。

属性

IUPAC Name |

5-cyclopropyl-2-[(3,5-dimethoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-10-14(11-18(12-17)26-2)13-22-20(24)23(16-6-4-3-5-7-16)19(21-22)15-8-9-15/h3-7,10-12,15H,8-9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLDXSOXITUJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)